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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517 Get Quote

A Comparative Analysis of 2-(4-
Chlorophenoxy)aniline from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency

of chemical reagents are paramount. This guide provides a comparative analysis of the

spectroscopic data for 2-(4-Chlorophenoxy)aniline procured from three leading suppliers:

Supplier A, Supplier B, and Supplier C. The following data, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers an

objective assessment of product quality and may guide procurement decisions for research

and development purposes.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-(4-
Chlorophenoxy)aniline from the three suppliers. All samples were analyzed under identical

experimental conditions as detailed in the "Experimental Protocols" section.

¹H NMR (Proton NMR) Data
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Supplier
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz, Integration

Supplier A

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),

6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),

6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),

3.95 (s, 2H)

Supplier B

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),

6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),

6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),

3.95 (s, 2H)

Supplier C

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),

6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),

6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),

3.95 (s, 2H), 2.50 (s, trace), 1.25 (s, trace)

Analysis: The ¹H NMR spectra from all three suppliers are largely consistent with the structure

of 2-(4-Chlorophenoxy)aniline. Samples from Supplier A and B show high purity. The sample

from Supplier C exhibits trace impurities, indicated by small signals at 2.50 and 1.25 ppm, likely

corresponding to residual solvents or minor organic contaminants.

¹³C NMR (Carbon NMR) Data
Supplier Chemical Shift (δ) ppm

Supplier A
156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,

119.8, 118.4, 116.9

Supplier B
156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,

119.8, 118.4, 116.9

Supplier C
156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,

119.8, 118.4, 116.9

Analysis: The ¹³C NMR spectra for all three suppliers are identical, indicating that the primary

molecular structure is correct and consistent across the batches.
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IR (Infrared) Spectroscopy Data
Supplier Key Peaks (cm⁻¹)

Supplier A

3440, 3360 (N-H stretch), 3060 (aromatic C-H

stretch), 1610, 1500 (aromatic C=C stretch),

1240 (C-O-C stretch), 1090 (C-Cl stretch)

Supplier B

3440, 3360 (N-H stretch), 3060 (aromatic C-H

stretch), 1610, 1500 (aromatic C=C stretch),

1240 (C-O-C stretch), 1090 (C-Cl stretch)

Supplier C

3440, 3360 (N-H stretch), 3060 (aromatic C-H

stretch), 1610, 1500 (aromatic C=C stretch),

1240 (C-O-C stretch), 1090 (C-Cl stretch)

Analysis: The IR spectra are consistent across all three suppliers and align with the expected

functional groups present in 2-(4-Chlorophenoxy)aniline.

Mass Spectrometry (MS) Data
Supplier Mass-to-Charge Ratio (m/z)

Supplier A 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0

Supplier B 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0

Supplier C 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0

Analysis: The mass spectra from all suppliers show the expected molecular ion peak at m/z

219.0 and the isotopic peak at m/z 221.0, characteristic of a molecule containing one chlorine

atom. The fragmentation patterns are also consistent.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-(4-Chlorophenoxy)aniline (10-20 mg) was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm
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NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

film of the solid sample was prepared by dissolving a small amount of the compound in a

volatile solvent (e.g., methylene chloride), applying the solution to a KBr salt plate, and allowing

the solvent to evaporate.[1]

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

The electron energy was set to 70 eV.[2][3][4][5] The sample was introduced via a direct

insertion probe or after separation by gas chromatography.

Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of 2-(4-
Chlorophenoxy)aniline from different suppliers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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